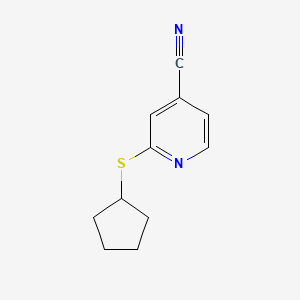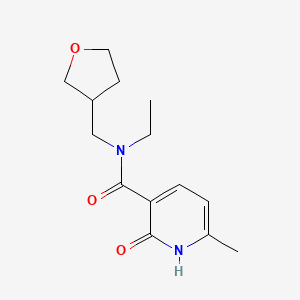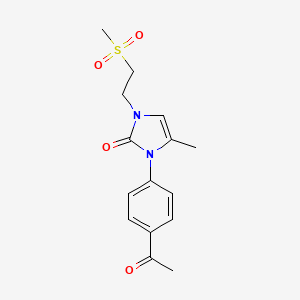
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid, also known as HMA, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In diabetes research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Inflammation research has shown that 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In diabetes research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to exhibit various biochemical and physiological effects. In cancer research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of HDACs. Inflammation research has shown that 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid inhibits the production of pro-inflammatory cytokines and inhibits the activity of NF-κB. In diabetes research, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the AMPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has several advantages for lab experiments, including its stability, solubility, and availability. However, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid research, including its potential use as a therapeutic agent for cancer, inflammation, and diabetes. Further studies are needed to determine the optimal dosage and administration route, as well as to investigate potential side effects and toxicity. Additionally, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid could be used as a tool compound to study the role of HDACs, NF-κB, and AMPK in various diseases. Finally, the development of novel 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid derivatives could lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been reported using different methods, and it has been shown to exhibit a wide range of biological activities. 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has several advantages for lab experiments, but further studies are needed to determine its optimal dosage and administration route. Finally, there are several future directions for 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid research, including its potential use as a therapeutic agent and the development of novel derivatives.
Métodos De Síntesis
The synthesis of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been reported using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-5-methylbenzoic acid with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid, which can be purified using various techniques such as recrystallization or column chromatography.
Propiedades
IUPAC Name |
2-hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-11-9-14(18(21)22)17(20)16(10-11)25(23,24)19-15-8-4-6-12-5-2-3-7-13(12)15/h2-10,19-20H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQCWBJKCSCLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)

![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)




![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)